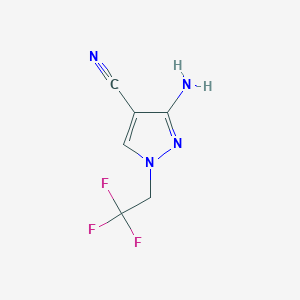

3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

3-amino-1-(2,2,2-trifluoroethyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N4/c7-6(8,9)3-13-2-4(1-10)5(11)12-13/h2H,3H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQPJSNVVLQYME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)(F)F)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated nitriles in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the trifluoroethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

Substitution: Nucleophiles such as amines, thiols, or halides; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research has indicated that derivatives of 3-amino-1H-pyrazole-4-carbonitrile exhibit promising antimicrobial properties. In particular, compounds related to this structure have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. For instance, a study highlighted the synthesis of several pyrazole derivatives that demonstrated significant antibacterial activity against Mycobacterium tuberculosis, suggesting potential therapeutic uses in treating tuberculosis .

1.2 Anticancer Properties

The compound has also been investigated for its anticancer properties. A series of studies have reported that 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile derivatives can inhibit cancer cell proliferation in vitro. The mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. Notably, a derivative was found to selectively target cancer cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent .

1.3 Enzyme Inhibition

This compound has been studied for its ability to inhibit various enzymes involved in disease processes. For example, it has been shown to inhibit certain kinases that play crucial roles in cancer progression. The inhibition of these enzymes can lead to reduced tumor growth and metastasis .

Agricultural Applications

2.1 Herbicidal Activity

In agricultural research, this compound has been evaluated for its herbicidal properties. Studies have demonstrated that this compound can effectively control the growth of several weed species without harming crop plants. Its selective herbicidal action is attributed to its ability to interfere with specific metabolic pathways in target weeds .

2.2 Plant Growth Regulation

Additionally, the compound has been explored for its role as a plant growth regulator. Research indicates that it can enhance plant growth and yield by modulating hormonal pathways within plants. This application could be particularly beneficial in improving crop productivity under suboptimal environmental conditions .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Various synthetic routes have been developed to optimize yield and purity of the final product. These methods often incorporate microwave-assisted synthesis or solvent-free conditions to enhance efficiency and reduce environmental impact .

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study focused on testing various derivatives of the compound against clinical isolates of resistant bacteria. The results showed that certain modifications to the pyrazole structure significantly increased antimicrobial potency compared to traditional antibiotics .

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted on different cancer cell lines revealed that specific derivatives of this compound induced apoptosis through mitochondrial pathways. This finding supports further development into potential anticancer therapies .

Mechanism of Action

The mechanism of action of 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole-4-carbonitrile derivatives vary significantly based on substituents at the 1-, 3-, and 5-positions. Below is a comparative analysis with structurally related compounds:

Physical Properties

For example:

- 5-Ethoxymethyleneamino-3-(4-Fluorophenyl)-1-(4-Nitrophenyl)pyrazole-4-carbonitrile (15a): Melting point = 194–196°C .

- 3-(4-Phenyl-triazol-1-yl)-1H-pyrazole-4-carbonitrile : Melting point = 198.2°C . The trifluoroethyl group’s inductive effect also enhances thermal stability and resistance to oxidative degradation .

Biological Activity

3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, structure-activity relationships (SAR), and potential applications in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 202.15 g/mol. The trifluoroethyl group significantly enhances the compound's lipophilicity and bioactivity, making it a subject of interest for various therapeutic applications.

1. Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising antitumor properties. For instance, studies have shown that pyrazole compounds can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, leading to reduced cell proliferation in cancer cell lines .

2. Anti-inflammatory Effects

Pyrazoles are well-known for their anti-inflammatory properties. The compound has been tested for its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in vitro. In particular, it has shown comparable efficacy to established anti-inflammatory drugs like indomethacin .

3. Antibacterial Activity

The antibacterial potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes .

Structure-Activity Relationships (SAR)

The presence of the trifluoroethyl group is critical for enhancing biological activity. Studies suggest that modifications to the pyrazole ring can lead to variations in potency and selectivity towards different biological targets. For example:

| Substituent | Biological Activity |

|---|---|

| Trifluoroethyl | Increased lipophilicity and bioactivity |

| Amino group | Enhanced interaction with biological targets |

| Carbonitrile group | Potential for further functionalization |

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

- Antitumor Study : A series of pyrazole compounds were tested against human cancer cell lines, demonstrating significant cytotoxic effects attributed to the inhibition of key signaling pathways .

- Anti-inflammatory Study : In vivo models showed that treatment with pyrazole derivatives resulted in reduced edema and inflammatory markers compared to control groups .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for synthesizing 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbonitrile, and what are critical optimization steps?

- Answer : The synthesis of pyrazole-carbonitrile derivatives often involves cyclocondensation or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, triazenylpyrazole precursors can undergo regioselective functionalization via azide-alkyne "click" chemistry, as demonstrated in the synthesis of 3-(4-phenyl-1H-triazol-1-yl)-1H-pyrazole-4-carbonitrile. Key steps include:

- Use of THF/water solvent systems with copper sulfate and sodium ascorbate for CuAAC .

- Purification via flash chromatography (cyclohexane/ethyl acetate gradient) to isolate products in moderate yields (e.g., 66%) .

Q. What spectroscopic techniques are employed to characterize this compound, and how are data interpreted?

- Answer : Comprehensive characterization includes:

- 1H/13C NMR : Peaks for pyrazole protons (δ ~7.5–9.2 ppm) and nitrile carbon (δ ~112–119 ppm) confirm the core structure .

- IR Spectroscopy : Strong nitrile absorption (~2230 cm⁻¹) and NH stretches (~3150–3285 cm⁻¹) validate functional groups .

- Mass Spectrometry : High-resolution MS (e.g., HRMS-EI) confirms molecular weight (e.g., [M]+ at m/z 236.0807) .

Advanced Research Questions

Q. How does the 2,2,2-trifluoroethyl substituent influence the compound’s electronic properties and potential bioactivity?

- Answer : The trifluoroethyl group introduces strong electron-withdrawing effects via C-F bonds, which:

- Enhance Metabolic Stability : Fluorine reduces oxidative metabolism, improving bioavailability .

- Modulate Solubility : The hydrophobic trifluoroethyl group balances polarity, as seen in analogs like 5-(trifluoromethyl)-1H-pyrazole-4-carbonitrile derivatives .

- Impact Binding Interactions : Fluorine’s van der Waals radius and electronegativity can enhance target binding, as observed in kinase inhibitors with trifluoromethyl groups .

Q. What strategies address regioselectivity challenges during pyrazole ring functionalization?

- Answer : Regioselectivity in pyrazole synthesis is influenced by:

- Substituent Effects : Electron-withdrawing groups (e.g., nitriles) direct reactions to specific positions. For example, 5-azido-pyrazole intermediates favor triazole formation at C3 .

- Catalytic Systems : Copper(I) catalysts in CuAAC reactions selectively yield 1,4-disubstituted triazoles over 1,5-isomers .

- Temperature Control : Lower temperatures (e.g., 0°C) reduce kinetic byproducts, as shown in azide displacement reactions .

Q. How can computational modeling predict the compound’s reactivity or pharmacokinetic profile?

- Answer :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like enzymes or receptors. Fluorine’s stereoelectronic effects are modeled to optimize ligand-protein interactions .

- ADME Prediction : Tools like SwissADME estimate solubility (LogP), metabolic stability (CYP450 interactions), and permeability (e.g., Blood-Brain Barrier penetration) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks, guiding derivatization strategies .

Methodological Notes

- Synthesis Optimization : Monitor reactions via TLC (e.g., Rf = 0.30 in cyclohexane/ethyl acetate 1:2) and optimize column chromatography gradients for purity .

- Contradictions in Data : While trifluoroethyl groups generally enhance metabolic stability, their hydrophobicity may reduce aqueous solubility, necessitating formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.